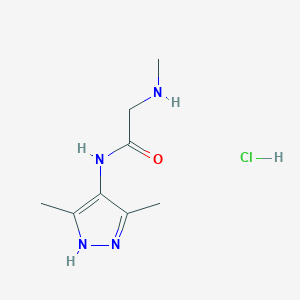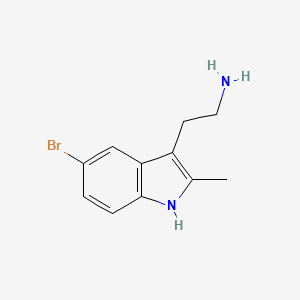amine CAS No. 1079178-90-7](/img/structure/B3210778.png)
[(2,5-Dimethylphenyl)methyl](methyl)amine
Übersicht
Beschreibung
“(2,5-Dimethylphenyl)methylamine” is a chemical compound with the molecular formula C10H15N . It is also known as Benzenemethanamine, N,2,5-trimethyl- .
Molecular Structure Analysis
The molecular structure of “(2,5-Dimethylphenyl)methylamine” consists of a benzene ring with two methyl groups and one methylamine group attached . The InChI code for this compound is 1S/C10H15N.ClH/c1-8-4-5-9(2)10(6-8)7-11-3;/h4-6,11H,7H2,1-3H3;1H .
Physical and Chemical Properties Analysis
The compound “(2,5-Dimethylphenyl)methylamine” is a powder at room temperature . Its molecular weight is 149.23 .
Wissenschaftliche Forschungsanwendungen
Catalysis in Organic Synthesis
(2,5-Dimethylphenyl)methylamine and its derivatives have been studied for their role in catalysis, particularly in organic synthesis. Melchiorre and Jørgensen (2003) explored chiral amines, including derivatives of (2,5-dimethylphenyl)methyl]amine, for catalyzing the enantioselective Michael addition of aldehydes to vinyl ketones. This reaction is significant in producing optically active substituted 5-keto aldehydes, useful in various synthetic applications (Melchiorre & Jørgensen, 2003).
Photoremovable Protecting Group in Synthesis
The derivative 2,5-dimethylphenacyl carbamate has been examined by Kammari et al. (2007) as a photoremovable protecting group for amines and amino acids. This study highlights the potential of such derivatives in facilitating the release of free amines or amino acids upon irradiation, a valuable process in organic synthesis and biochemistry (Kammari, Plíštil, Wirz, & Klán, 2007).
Synthesis of Organometallic Complexes
Noor, Schwarz, and Kempe (2015) investigated aminopyridinato chromium methyl complexes, which involve the use of a derivative of (2,5-dimethylphenyl)methyl]amine. These complexes have relevance in the field of organometallic chemistry, offering insights into the synthesis and electronic structure of chromium complexes (Noor, Schwarz, & Kempe, 2015).
Spectroscopic and Computational Investigations
Arjunan et al. (2012) conducted extensive spectroscopic and computational studies on N-(2,4-dimethylphenyl)-2,2-dichloroacetamide and its 3,5-dimethylphenyl counterpart. Their research provides valuable insights into the structural and thermodynamic characteristics of compounds containing the (2,5-dimethylphenyl)methyl group, contributing to a deeper understanding of such molecules (Arjunan, Kalaivani, Sakiladevi, Carthigayan, & Mohan, 2012).
Crystal Structure Analysis
The crystal structure of products derived from the ring-opening reaction of dihydrobenzoxazines, involving a (2,5-dimethylphenyl)methyl group, has been analyzed by Wannapaiboon et al. (2020). Such analyses are crucial in the field of crystallography and materials science for understanding molecular arrangements and interactions (Wannapaiboon, Hanlumyuang, Chansaenpak, Pinyou, Veranitisagul, Laobuthee, & Wattanathana, 2020).
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
1-(2,5-dimethylphenyl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8-4-5-9(2)10(6-8)7-11-3/h4-6,11H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXWQAMCKJBRAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


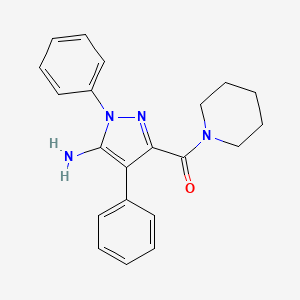
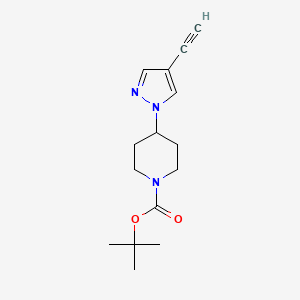
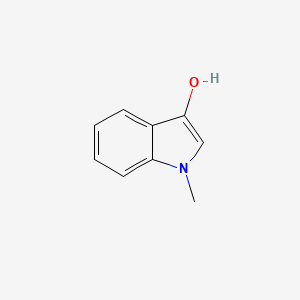
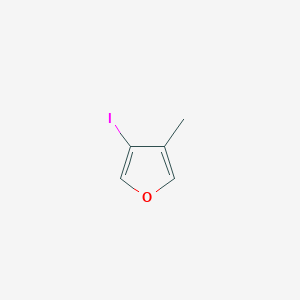
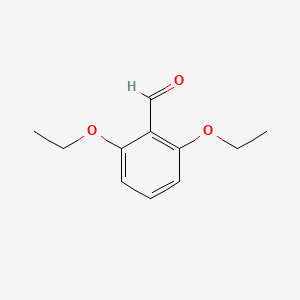
![ethyl 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate](/img/structure/B3210720.png)
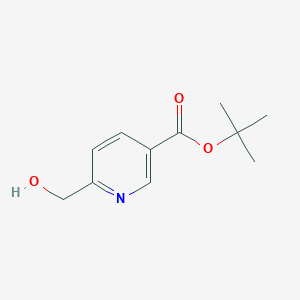
![N-(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine trihydrochloride](/img/structure/B3210724.png)
![3,3,3-Trifluoro-1-(2-((3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)amino)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)propan-1-one](/img/structure/B3210727.png)
![5-(4-Fluorobenzyl)-N-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B3210732.png)
![N-(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-5-phenethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B3210734.png)
